![molecular formula C13H11NO3S B2852042 4-[(Thiophen-2-ylformamido)methyl]benzoic acid CAS No. 392716-12-0](/img/structure/B2852042.png)

4-[(Thiophen-2-ylformamido)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

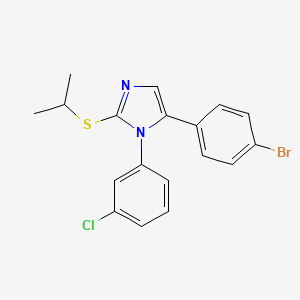

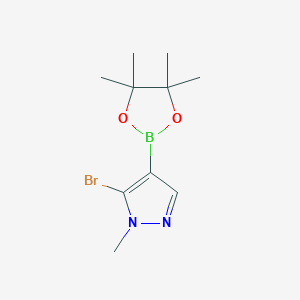

“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is represented by the InChI code: 1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Thiopurine Methyltransferase Inhibition

A study investigated the inhibition of thiopurine methyltransferase (TPMT) by various substituted benzoic acids, aiming to understand the enzyme's interaction with benzoic acid inhibitors and thiophenol substrates. The research could offer insights into the development of therapeutic agents targeting TPMT-related diseases (Ames et al., 1986).

Corrosion Inhibition

New benzimidazole derivatives based on 8-hydroxyquinoline, including substituted benzoic acids, were synthesized and characterized for their anticorrosive activity on steel in hydrochloric acid solutions. The findings highlight the potential of these compounds in protecting industrial materials against corrosion (Rbaa et al., 2020).

Solar Energy Conversion

Research on phenanthrocarbazole dye-sensitized solar cells explored the impacts of different electron-acceptors, including benzoic acid derivatives, on the photovoltaic performance and stability of these cells. This study contributes to the development of efficient and stable dye-sensitized solar cells for solar energy conversion (Yang et al., 2016).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated the antibacterial and antifungal activities of thiophenyl derivatives. For instance, novel quinuclidinone derivatives were designed and synthesized, showing potential as anti-cancer agents. This research opens pathways for developing new therapeutic agents for treating cancer (Soni et al., 2015).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The results showed promising applications in developing luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).

Polymer Solar Cells

An alternating copolymer incorporating thiophenyl derivatives was synthesized for use as the donor material in high-efficiency polymer solar cells. The study demonstrates the potential of such copolymers in improving solar cell performance (Qin et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(thiophene-2-carbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOSKQRJWMNHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Thiophen-2-ylformamido)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2851960.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)

![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)